molecular formula C6H9NO2 B3422849 (S)-3-Amino-5-hexynoic acid hydrochloride CAS No. 270596-46-8

(S)-3-Amino-5-hexynoic acid hydrochloride

Cat. No.: B3422849
CAS No.: 270596-46-8
M. Wt: 127.14 g/mol
InChI Key: DWFMCQGMVSIJBN-YFKPBYRVSA-N
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Description

(S)-3-Amino-5-hexynoic acid hydrochloride is a chemical compound with significant interest in various scientific fields It is an amino acid derivative with a unique structure that includes an amino group and a hexynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-5-hexynoic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The industrial process may also involve purification steps such as crystallization or chromatography to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-5-hexynoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

(S)-3-Amino-5-hexynoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-5-hexynoic acid hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved often include key metabolic or signaling pathways, which can be studied using various biochemical and molecular biology techniques.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-5-hexynoic acid hydrochloride: The enantiomer of (S)-3-Amino-5-hexynoic acid hydrochloride, which may have different biological activities and properties.

    3-Amino-4-pentynoic acid hydrochloride: A structurally similar compound with a shorter carbon chain.

    5-Amino-3-hexynoic acid hydrochloride: A positional isomer with the amino group located at a different position on the carbon chain.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an amino group and a hexynoic acid moiety. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.

Properties

CAS No.

270596-46-8

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(3S)-3-aminohex-5-ynoic acid

InChI

InChI=1S/C6H9NO2/c1-2-3-5(7)4-6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1

InChI Key

DWFMCQGMVSIJBN-YFKPBYRVSA-N

SMILES

C#CCC(CC(=O)O)N.Cl

Isomeric SMILES

C#CC[C@@H](CC(=O)O)N

Canonical SMILES

C#CCC(CC(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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